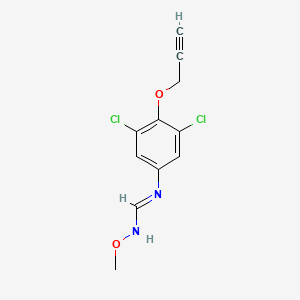![molecular formula C7H9N7 B14347726 (3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine CAS No. 91846-38-7](/img/structure/B14347726.png)
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazine ring and an ethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid (HNO₂) and subsequent intramolecular cyclization . This method provides a straightforward route to obtain the target compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Microwave-assisted synthesis and solid-phase synthesis are potential methods for industrial production due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include azo compounds from oxidation, hydrazine derivatives from reduction, and substituted triazine derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of (3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This is particularly relevant in its anticancer activity, where it induces DNA damage in cancer cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[5,4-e][1,2,4]triazines: These compounds share a similar core structure but may have different substituents, leading to variations in their reactivity and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position and type of nitrogen atoms in the rings.
Uniqueness
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine is unique due to the presence of the ethyl group at the 3-position and the hydrazine group at the 5-position.
Propriétés
Numéro CAS |
91846-38-7 |
|---|---|
Formule moléculaire |
C7H9N7 |
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
(3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine |
InChI |
InChI=1S/C7H9N7/c1-2-4-11-5-6(12-8)9-3-10-7(5)14-13-4/h3H,2,8H2,1H3,(H,9,10,12,14) |
Clé InChI |
GAUWLDZVWRWPQS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(N=CN=C2NN)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)


![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)


![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)

![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
